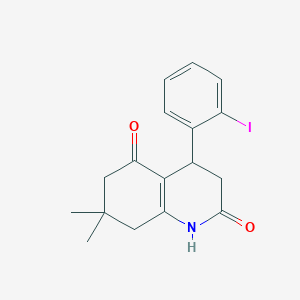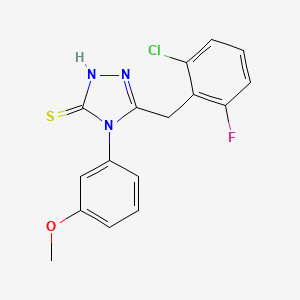![molecular formula C18H22N2O3 B4689278 N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4689278.png)
N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide
Übersicht
Beschreibung
N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide, commonly known as NEBIVOLOL, is a β1-adrenergic receptor antagonist that is used to treat hypertension and heart failure. It is a selective β1-blocker that exhibits vasodilatory effects by activating nitric oxide (NO) synthase in endothelial cells. NEBIVOLOL has been widely used in clinical practice due to its superior efficacy and safety profile compared to other β-blockers.
Wirkmechanismus
NEBIVOLOL selectively blocks β1-adrenergic receptors in the heart, leading to a decrease in heart rate and contractility. It also activates endothelial N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide synthase, leading to the production of this compound and subsequent vasodilation. This dual mechanism of action results in a reduction in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects:
NEBIVOLOL has been shown to have several biochemical and physiological effects. It improves endothelial function by increasing this compound production, which leads to vasodilation and a reduction in blood pressure. It also reduces oxidative stress by inhibiting the production of reactive oxygen species and increasing the activity of antioxidant enzymes. NEBIVOLOL has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
NEBIVOLOL has several advantages for lab experiments. It is a selective β1-blocker, which means that it does not affect other β-adrenergic receptors. It also exhibits vasodilatory effects, which can be useful for studying the effects of N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide on blood vessels. However, NEBIVOLOL has some limitations as well. It is not effective in blocking β2-adrenergic receptors, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to maintain a consistent level of drug exposure.
Zukünftige Richtungen
There are several future directions for research on NEBIVOLOL. One area of interest is the potential use of NEBIVOLOL in the treatment of pulmonary hypertension. Another area of interest is the use of NEBIVOLOL in combination with other drugs for the treatment of heart failure. Additionally, further studies are needed to elucidate the mechanisms underlying the vasodilatory effects of NEBIVOLOL and its potential role in the treatment of vascular diseases.
Wissenschaftliche Forschungsanwendungen
NEBIVOLOL has been extensively studied for its pharmacological properties and therapeutic potential. Several studies have shown that NEBIVOLOL is effective in reducing blood pressure and improving cardiac function in patients with hypertension and heart failure. It has also been shown to improve endothelial function, reduce oxidative stress, and inhibit inflammation.
Eigenschaften
IUPAC Name |
N-[4-(2-ethylbutanoylamino)-2-methylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-13(5-2)17(21)19-14-8-9-15(12(3)11-14)20-18(22)16-7-6-10-23-16/h6-11,13H,4-5H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPWZXHKXNIDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4689195.png)
![5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4689208.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4689209.png)
![1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4689215.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4689223.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4689242.png)


![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4689261.png)
![3-(2-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4689277.png)
![2,3-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4689280.png)
![N-{[5-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4689283.png)
![2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4689287.png)
![3-{[(4-acetylphenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4689290.png)